molecular formula C13H18ClNO5S B13215508 3-(Benzenesulfonyl)-2-(morpholin-4-yl)propanoic acid hydrochloride

3-(Benzenesulfonyl)-2-(morpholin-4-yl)propanoic acid hydrochloride

Cat. No.: B13215508
M. Wt: 335.80 g/mol
InChI Key: MYCDCDLBSSIZJW-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-(morpholin-4-yl)propanoic acid hydrochloride is a chemical compound that features a benzenesulfonyl group and a morpholine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(morpholin-4-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride.

    Attachment of the Morpholine Ring: The benzenesulfonyl chloride is then reacted with morpholine under controlled conditions to form the benzenesulfonyl-morpholine intermediate.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(morpholin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(morpholin-4-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(morpholin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Morpholin-4-yl)propanoic acid hydrochloride: Lacks the benzenesulfonyl group, making it less reactive in certain chemical reactions.

    Benzenesulfonyl chloride: Contains the benzenesulfonyl group but lacks the morpholine and propanoic acid moieties.

Uniqueness

3-(Benzenesulfonyl)-2-(morpholin-4-yl)propanoic acid hydrochloride is unique due to the combination of the benzenesulfonyl group and the morpholine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H18ClNO5S

Molecular Weight

335.80 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-morpholin-4-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C13H17NO5S.ClH/c15-13(16)12(14-6-8-19-9-7-14)10-20(17,18)11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H

InChI Key

MYCDCDLBSSIZJW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CS(=O)(=O)C2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

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